{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE
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Overview
Description
{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE is a complex organic compound with the molecular formula C17H20N2O4S It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenylsulfonyl group and a 5-methyl-2-furylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 3,4-Dimethylphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethylphenylsulfonyl chloride under basic conditions.
Attachment of the 5-Methyl-2-Furylmethanone Group: The final step includes the reaction of the intermediate with 5-methyl-2-furylmethanone under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- {4-[(3,4-DIMETHYLPHENYL)SULFONYL]-1-PIPERAZINYL}(2-FURYL)METHANONE
- {4-[(3,4-DIMETHYLPHENYL)SULFONYL]-1-PIPERAZINYL}(2-THIENYL)METHANONE
Uniqueness
{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE is unique due to the presence of the 5-methyl-2-furylmethanone group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-4-6-16(12-14(13)2)25(22,23)20-10-8-19(9-11-20)18(21)17-7-5-15(3)24-17/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGSOOIALOLFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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